(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone

Descripción general

Descripción

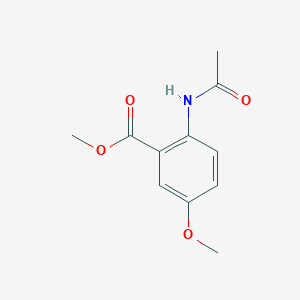

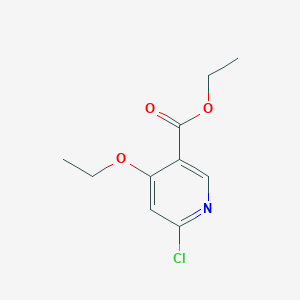

“(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C13H13NOS . It is also known by its CAS number 132861-87-1 .

Molecular Structure Analysis

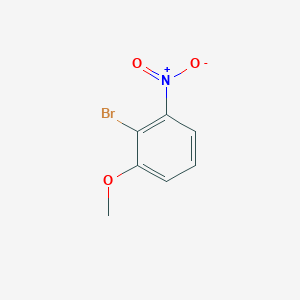

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two methyl groups attached to it. It also has an amino group and a phenyl group attached to the thiophene ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.31 g/mol . More detailed physical and chemical properties are not available in the sources I found .Aplicaciones Científicas De Investigación

Application in Pharmaceuticals

- Scientific Field : Pharmaceutical Chemistry

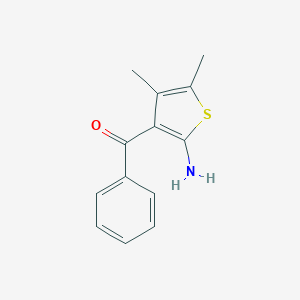

- Summary of the Application : 2-Aminothiophene derivatives have been used in a number of applications in pharmaceuticals . In particular, substituted 2-aminothiophenes with alkyl or cycloalkyl substituents in positions 4 and 5, and aroyl group in position 3 are active as allosteric enhancers at the human A1 adenosine receptor .

- Methods of Application : The synthesis and properties of these compounds were reviewed by Sabinis et al. and more recently by Puterová et al . According to these results, the 2-amino and 3-keto groups are necessary for the biological action, and the substituents at position 4 can further increase the activity .

Application in Molecular Electronics

- Scientific Field : Molecular Electronics

- Summary of the Application : 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile, a diarylethene derivative, has been studied for its electronic transport properties . This molecule can be converted from closed form to open form by ultraviolet radiation or visible light .

- Methods of Application : The electronic transport properties of this molecule and its derivatives have been studied using non-equilibrium green’s function joint with density functional theory .

- Results or Outcomes : The results showed that as the molecule changes from closed form to open form (closed→open), conductivity changes from on state (high conductivity) to off state (low conductivity) .

Application in Therapeutics

- Scientific Field : Therapeutic Chemistry

- Summary of the Application : Thiophene and its substituted derivatives, including 2-aminothiophene derivatives, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

- Methods of Application : The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

- Results or Outcomes : Thiophene derivatives have been proven to be effective drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Application in Optical Molecular Switches

- Scientific Field : Molecular Electronics

- Summary of the Application : Certain 2-aminothiophene derivatives, such as 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile (a diarylethene), have been studied for their electronic transport properties . This molecule can be converted from a closed form to an open form by ultraviolet radiation or visible light, which changes its conductivity .

- Methods of Application : The electronic transport properties of this molecule and its derivatives have been studied using non-equilibrium green’s function joint with density functional theory .

- Results or Outcomes : The results showed that as the molecule changes from closed form to open form (closed→open), conductivity changes from on state (high conductivity) to off state (low conductivity) .

Application in Antiviral Agents

- Scientific Field : Pharmaceutical Chemistry

- Summary of the Application : Certain indole derivatives, which are structurally similar to 2-aminothiophene derivatives, have been reported as antiviral agents . For example, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

- Methods of Application : These compounds were prepared and their antiviral activity was tested .

- Results or Outcomes : The compound mentioned above showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Direcciones Futuras

Propiedades

IUPAC Name |

(2-amino-4,5-dimethylthiophen-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-8-9(2)16-13(14)11(8)12(15)10-6-4-3-5-7-10/h3-7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKCGRTZGKUQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)C2=CC=CC=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346838 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |

CAS RN |

42024-93-1 | |

| Record name | (2-Amino-4,5-dimethylthiophen-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)

![4-({[5-(2-chlorophenyl)-2-furyl]methylene}amino)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B183256.png)